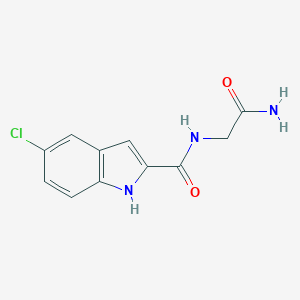![molecular formula C20H23N3O5S2 B276993 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide](/img/structure/B276993.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide, also known as DIDS, is a chemical compound commonly used in scientific research. It belongs to the class of sulfonamide compounds and is known for its ability to inhibit chloride channels. In
Mechanism of Action
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide inhibits chloride channels by binding to the extracellular domain of the channel and blocking the passage of chloride ions. This results in a decrease in chloride ion influx and an increase in cell membrane depolarization.
Biochemical and Physiological Effects:
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide has been found to have various biochemical and physiological effects. It inhibits the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is responsible for the regulation of ion transport in the lungs, pancreas, and other organs. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide has also been found to inhibit the activity of the GABA-A receptor, which is involved in the regulation of neuronal signaling.
Advantages and Limitations for Lab Experiments
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide is a useful tool for studying chloride channels in vitro. It can be used to investigate the role of chloride channels in various physiological functions and diseases. However, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide has some limitations in lab experiments. It is not selective for specific chloride channels and can inhibit other ion channels. Furthermore, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide can have off-target effects on other cellular processes.
Future Directions
There are many future directions for the use of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide in scientific research. One potential area of research is the development of more selective inhibitors of chloride channels. Another area of research is the investigation of the role of chloride channels in cancer progression. Additionally, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide can be used in the development of new drugs for the treatment of diseases such as cystic fibrosis and epilepsy.
In conclusion, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide is a valuable tool in scientific research due to its ability to inhibit chloride channels. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. There are many future directions for the use of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide in scientific research, and further investigation is needed to fully understand its potential therapeutic applications.
Synthesis Methods
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide can be synthesized through a multistep reaction process involving the reaction of 2-methoxy-5-sulfamoylbenzoic acid with diethylamine followed by the reaction with 8-quinolinesulfonyl chloride. The final product is obtained through purification and recrystallization.
Scientific Research Applications
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide is widely used in scientific research due to its ability to inhibit chloride channels. Chloride channels are essential for various physiological functions such as cell volume regulation, neuronal signaling, and acid-base balance. The inhibition of chloride channels by N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide has been found to have therapeutic potential in diseases such as cystic fibrosis, epilepsy, and hypertension.
properties
Molecular Formula |
C20H23N3O5S2 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C20H23N3O5S2/c1-4-23(5-2)30(26,27)16-11-12-18(28-3)17(14-16)22-29(24,25)19-10-6-8-15-9-7-13-21-20(15)19/h6-14,22H,4-5H2,1-3H3 |
InChI Key |
NOVXEUDJUGASDK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(1H-indol-3-ylmethyl)sulfanyl]propanoic acid](/img/structure/B276912.png)
![{[(2-phenyl-1H-indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B276913.png)
![{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276915.png)
![{1-[2-(4-fluorophenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276916.png)

![3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B276922.png)
![2-methyl-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-1H-indole](/img/structure/B276925.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-1-yl)ethanone](/img/structure/B276927.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-phenylpiperazin-1-yl)butane-1,4-dione](/img/structure/B276931.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B276933.png)
![N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide](/img/structure/B276934.png)